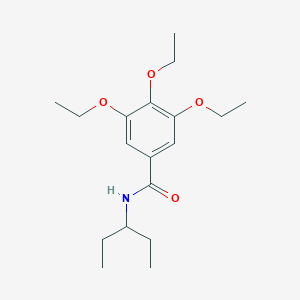![molecular formula C13H17ClN2O3S B5712008 1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5712008.png)
1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide, also known as CP-122,288, is a potent and selective antagonist for the dopamine D3 receptor. The compound has been extensively studied for its potential therapeutic applications in the treatment of addiction, schizophrenia, and other psychiatric disorders.
Wirkmechanismus
1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide selectively binds to the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. By blocking the activation of this receptor, 1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide reduces the rewarding effects of drugs of abuse and decreases the motivation to seek out these substances.
Biochemical and Physiological Effects:
In addition to its effects on drug-seeking behavior, 1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide has also been shown to modulate other neurotransmitter systems in the brain. Specifically, the compound has been shown to increase the release of acetylcholine and glutamate, which are involved in learning and memory processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide in lab experiments is its high selectivity for the dopamine D3 receptor, which reduces the potential for off-target effects. However, the compound's potency and selectivity may also make it difficult to study its effects in more complex systems, such as in vivo models.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide. One area of interest is the development of more selective and potent compounds that target the dopamine D3 receptor. Additionally, further studies are needed to determine the long-term effects of 1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide on brain function and behavior. Finally, the compound's potential therapeutic applications in other areas, such as Alzheimer's disease and Parkinson's disease, should be explored.
Synthesemethoden
The synthesis of 1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide involves the reaction of 1-(2-chlorobenzyl)piperidine with sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of addiction and other psychiatric disorders. In animal studies, the compound has been shown to reduce drug-seeking behavior and prevent relapse in models of cocaine and nicotine addiction. Additionally, 1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide has been shown to improve cognitive function in models of schizophrenia.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c14-12-4-2-1-3-11(12)9-20(18,19)16-7-5-10(6-8-16)13(15)17/h1-4,10H,5-9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXMTWKWYJBSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24786653 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(2-Chlorobenzyl)sulfonyl]-4-piperidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5711940.png)

![N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5711952.png)
![N-cyclopropyl-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5711956.png)
![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5711962.png)



![N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5711989.png)
![3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5712000.png)


![5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5712024.png)
![ethyl {4-[(3,4-dimethoxybenzoyl)amino]phenyl}acetate](/img/structure/B5712032.png)